4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with significant potential in pharmaceutical applications. This compound is categorized under pyrimidine derivatives, which are known for their diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 424.5 g/mol.
The synthesis of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be approached through various methods. One effective method involves a multicomponent reaction using readily available starting materials. For instance, the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and other reagents can yield this compound .
The molecular structure of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be represented using various chemical notations:
InChI=1S/C20H16N4O3S2/c1-23-17-15(19(26)24(2)20(23)27)18(22-16(21-17)14-9-6-10-28-14)29-11-13(25)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3This notation provides a detailed description of the compound's atomic composition and connectivity.
The compound features a cyclopenta[d]pyrimidine core structure with various functional groups that enhance its reactivity and biological activity. The presence of a sulfanyl group linked to a phenylethyl moiety is significant for its pharmacological properties.
The reactivity of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be explored through various chemical reactions. It is capable of undergoing nucleophilic substitutions and additions due to the presence of electrophilic centers in its structure.
Reactions involving this compound may include:
The mechanism of action for 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is primarily related to its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds similar to this one can act as inhibitors or modulators in various biochemical pathways. For example:
The specific interactions at the molecular level require further investigation to elucidate the precise pathways affected by this compound.
The physical characteristics of 4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one include:
Key chemical properties include:
4-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has potential applications in scientific research and pharmaceuticals due to its biological activity.
Some notable applications include:
Given its structural complexity and potential biological significance, further research into this compound could yield valuable insights into its applications in medicinal chemistry and drug development.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7